5-(4-Fluorophenyl)-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride
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Overview
Description
5-(4-Fluorophenyl)-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorophenyl group, a piperidinyl moiety, and an oxadiazole ring, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Fluorophenyl)-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride typically involves multiple steps, starting with the preparation of the fluorophenyl derivative and the piperidinyl component. These components are then combined under specific reaction conditions to form the oxadiazole ring. Common reagents used in these reactions include acyl chlorides, amines, and oxalyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up to produce larger quantities. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 5-(4-Fluorophenyl)-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which may exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 5-(4-Fluorophenyl)-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride is studied for its potential biological activities, such as antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: In the medical field, this compound is investigated for its therapeutic potential. It may be used as a lead compound in the development of new drugs for various diseases, including cancer and infectious diseases.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 5-(4-Fluorophenyl)-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group enhances the compound's binding affinity to receptors, while the piperidinyl moiety contributes to its stability and bioavailability. The oxadiazole ring plays a crucial role in the compound's biological activity by interacting with enzymes and other biomolecules.
Comparison with Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
5-(4-Fluorophenyl)valeric acid
Uniqueness: 5-(4-Fluorophenyl)-3-(piperidin-4-yl)-1,2,4-oxadiazole hydrochloride stands out due to its unique combination of functional groups and its potential applications in various fields. Its distinct chemical structure and biological activities make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
5-(4-fluorophenyl)-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O.ClH/c14-11-3-1-10(2-4-11)13-16-12(17-18-13)9-5-7-15-8-6-9;/h1-4,9,15H,5-8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEBREHLIFGXSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NOC(=N2)C3=CC=C(C=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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